molecular formula C13H24O11 B1580510 Methyl lactoside CAS No. 7216-69-5

Methyl lactoside

Cat. No. B1580510
CAS RN: 7216-69-5
M. Wt: 356.32 g/mol
InChI Key: FHNIYFZSHCGBPP-ABBMIVAOSA-N
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Description

“Methyl lactoside” is a derivative of lactose . It is also known as “methyl β-lactoside”, “methyl β-D-lactoside”, and "methyl 4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside" .


Synthesis Analysis

The synthesis of “Methyl lactoside” has been studied through NMR spectroscopy and molecular mechanics calculations . In one study, it was found that “Methyl lactoside” spends about 90% of its time in a broad low-energy region close to the global minimum . Another study mentioned the synthesis of methyl ketones by metabolically engineered Escherichia coli .


Molecular Structure Analysis

The molecular structure of “Methyl lactoside” has been analyzed using various techniques. One study used transferred NOE experiments in the laboratory and rotating frames, assisted by molecular mechanics and dynamics calculations . Another study used the MM3* and ESFF force fields in conformational analysis .


Chemical Reactions Analysis

“Methyl lactoside” undergoes various chemical reactions. For instance, it can be hydrolyzed at the lactase site . It can also be used for glycosylations employing triflic acid/N-iodosuccinimide .


Physical And Chemical Properties Analysis

“Methyl lactoside” shares some physical and chemical properties with lactose, from which it is derived. Lactose occurs in various forms, including α-, β- and mixed α/β-crystals and solid and liquid amorphous states .

Scientific Research Applications

Anti-Inflammatory and Arthritis Treatment

Methyl lactoside derivatives, such as Methyl salicylate 2-O-β-d-lactoside (MSL), have been found to inhibit inflammatory responses and potentially treat arthritis. Xin et al. (2014) studied MSL's therapeutic effects on mice with collagen-induced arthritis, focusing on its anti-inflammatory mechanism in fibroblast-like synoviocytes and joint destruction prevention. Another study by Zhang et al. (2014) also highlighted MSL's role in reducing arthritis symptoms in mice, further emphasizing its potential in treating inflammatory conditions and rheumatoid arthritis (Xin, Huang, Zhang, Xin, Zhou, Ma, Zhang, Li, Zhou, Zhang, Zhang, & Du, 2014); (Zhang, Xin, Huang, & Du, 2014).

Inhibition of Pectin Methylesterases

L'enfant et al. (2019) explored lactoside derivatives as potential inhibitors of pectin methylesterases (PME), enzymes crucial in phytopathogen pathogenicity. This research identified novel inhibitors of plant cell wall remodeling enzymes, highlighting methyl lactoside's potential in developing alternatives to current pesticides (L’enfant, Kutudila, Rayon, Domon, Shin, Kihara, Wadouachi, Pelloux, Pourceau, & Pau-Roblot, 2019).

Crystal Structure Analysis

The crystal structure of methyl lactosides, such as Methyl 4-O--L-Galactopyranosyl--D-glucopyranoside (Methyl -L-Lactoside), has been analyzed to understand their molecular configurations and intermolecular interactions. This research, conducted by Pan, Noll, & Serianni (2006), provides valuable insights into the lactosides' chemical properties and potential applications in various scientific fields (Pan, Noll, & Serianni, 2006).

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of Methyl salicylate-2-O-β-d-lactoside have been investigated to understand its potential as a medicinal compound. Zhang et al. (2015) detailed the pharmacokinetics, distribution, excretion, and identification of MSL and its metabolites in rats, supporting further clinical development of this compound (Zhang, Huang, Xin, Ma, Zhang, Zhang, & Du, 2015).

Anti-inflammatory Mechanisms

Research has shown that MSL can inhibit inflammation in various cell types. A study by Zhang et al. (2015) demonstrated MSL's potential in treating inflammatory diseases by inhibiting pro-inflammatory cytokine production and regulating the MAPK signaling pathway in lipopolysaccharide-treated murine macrophages (Zhang, Sun, Xin, Li, Ni, Ma, Zhang, Zhang, & Du, 2015).

Future Directions

Carbohydrates like “Methyl lactoside” have potential in various areas of research and development. Some potential directions include pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .

properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O11/c1-21-12-10(20)8(18)11(5(3-15)23-12)24-13-9(19)7(17)6(16)4(2-14)22-13/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11-,12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNIYFZSHCGBPP-ABBMIVAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601315953
Record name Methyl β-lactoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601315953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl lactoside

CAS RN

7216-69-5
Record name Methyl β-lactoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7216-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl lactoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007216695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl β-lactoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601315953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BETA-METHYLLACTOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/868YEO5270
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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